molecular formula C19H14Cl4N2O5S2 B425428 2,3-dichloro-N-[4-[(2,4-dichlorophenyl)sulfamoyl]phenyl]-4-methoxybenzenesulfonamide

2,3-dichloro-N-[4-[(2,4-dichlorophenyl)sulfamoyl]phenyl]-4-methoxybenzenesulfonamide

Cat. No.: B425428
M. Wt: 556.3g/mol
InChI Key: ACKPNANPVOJKNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-dichloro-N-[4-[(2,4-dichlorophenyl)sulfamoyl]phenyl]-4-methoxybenzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of multiple chlorine atoms, a sulfonyl group, and a methoxy group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dichloro-N-[4-[(2,4-dichlorophenyl)sulfamoyl]phenyl]-4-methoxybenzenesulfonamide typically involves multiple steps. One common synthetic route includes:

    Nitration: Introduction of a nitro group to the benzene ring.

    Reduction: Conversion of the nitro group to an amine group.

    Sulfonation: Introduction of the sulfonyl group.

    Chlorination: Addition of chlorine atoms to specific positions on the benzene ring.

    Methoxylation: Introduction of the methoxy group.

Each of these steps requires specific reaction conditions, such as the use of catalysts, controlled temperatures, and specific solvents .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using automated systems and advanced purification techniques to ensure the final product’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

2,3-dichloro-N-[4-[(2,4-dichlorophenyl)sulfamoyl]phenyl]-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the sulfonyl or nitro groups.

    Substitution: Halogen atoms can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2,3-dichloro-N-[4-[(2,4-dichlorophenyl)sulfamoyl]phenyl]-4-methoxybenzenesulfonamide is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 2,3-dichloro-N-[4-[(2,4-dichlorophenyl)sulfamoyl]phenyl]-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins by binding to their active sites, thereby blocking their activity. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichloroaniline
  • 2,5-Dichloroaniline
  • 2,6-Dichloroaniline
  • 3,4-Dichloroaniline
  • 3,5-Dichloroaniline

Uniqueness

Compared to these similar compounds, 2,3-dichloro-N-[4-[(2,4-dichlorophenyl)sulfamoyl]phenyl]-4-methoxybenzenesulfonamide is unique due to the presence of both sulfonyl and methoxy groups, which confer distinct chemical properties and reactivity.

Properties

Molecular Formula

C19H14Cl4N2O5S2

Molecular Weight

556.3g/mol

IUPAC Name

2,3-dichloro-N-[4-[(2,4-dichlorophenyl)sulfamoyl]phenyl]-4-methoxybenzenesulfonamide

InChI

InChI=1S/C19H14Cl4N2O5S2/c1-30-16-8-9-17(19(23)18(16)22)32(28,29)24-12-3-5-13(6-4-12)31(26,27)25-15-7-2-11(20)10-14(15)21/h2-10,24-25H,1H3

InChI Key

ACKPNANPVOJKNU-UHFFFAOYSA-N

SMILES

COC1=C(C(=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=C(C=C(C=C3)Cl)Cl)Cl)Cl

Canonical SMILES

COC1=C(C(=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=C(C=C(C=C3)Cl)Cl)Cl)Cl

Origin of Product

United States

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